Mésylate de ropivacaïne
Vue d'ensemble
Description
Le Mésilate de Ropivacaïne est un médicament anesthésique local appartenant au groupe des aminoamides. Il est couramment utilisé pour l'anesthésie régionale et la gestion de la douleur. Le composé est connu pour ses effets de longue durée et sa cardiotoxicité réduite par rapport à d'autres anesthésiques locaux comme la bupivacaïne .
Applications De Recherche Scientifique
Ropivacaine Mesilate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of local anesthetics.
Biology: Investigated for its effects on nerve cells and pain pathways.
Medicine: Widely used in clinical settings for regional anesthesia and pain management.
Industry: Employed in the development of sustained-release formulations for prolonged analgesic effects
Mécanisme D'action
Target of Action
Ropivacaine mesylate primarily targets the sodium channels in nerve fibers . These channels play a crucial role in the generation and conduction of nerve impulses, making them a key target for local anesthetics like ropivacaine .
Mode of Action
Ropivacaine mesylate acts by blocking the generation and conduction of nerve impulses. This is achieved by increasing the threshold for electrical excitation in the nerve, slowing the propagation of the nerve impulse, and reducing the rate of rise of the action potential . In other words, ropivacaine mesylate inhibits sodium ion influx in nerve fibers, thereby blocking impulse conduction .
Biochemical Pathways
Ropivacaine mesylate has been found to interact with the AKT1/GGT1/NF-κB signaling pathway . It inhibits GGT1 expression by interacting with the catalytic domain of AKT1 directly to impair its kinase activity, which results in the inactivation of NF-κB . This interaction plays a significant role in the regulation of ropivacaine-repressed stemness in breast cancer cells .
Pharmacokinetics
Ropivacaine mesylate undergoes extensive metabolism, primarily via CYP1A2-mediated aromatic hydroxylation to 3-OH-ropivacaine . The main metabolites excreted in the urine are the N-dealkylated metabolite (PPX) and 3-OH-ropivacaine . A study showed that ropivacaine was slowly released from the Ropivacaine Oil Delivery Depot (RODD), and the ropivacaine concentrations in plasma presented a bimodal profile .
Result of Action
The primary result of ropivacaine mesylate’s action is the effective blocking of neuropathic pain . It specifically blocks mechanical allodynia and thermal hyperalgesia . Moreover, it has been found to attenuate breast cancer stemness through the AKT1/GGT1/NF-κB signaling pathway .
Action Environment
The action of ropivacaine mesylate can be influenced by the environment in which it is administered. For instance, epidural administration of ropivacaine mesylate effectively blocks neuropathic pain without inducing analgesic tolerance and significantly delays the development of neuropathic pain produced by peripheral nerve injury .
Analyse Biochimique
Biochemical Properties
Ropivacaine mesylate is an effective sodium channel blocker . It exerts its effects by reversibly inhibiting the influx of sodium ions, thereby causing a block in nerve fiber impulse conduction . Ropivacaine mesylate is also an inhibitor of K2P (two-pore domain potassium channel) TREK-1, with an IC50 value of 402.7 μM in COS-7 cell membranes .
Cellular Effects
Ropivacaine mesylate has been shown to inhibit the proliferation and migration of various types of cells, including lung cancer cells . It induces cell cycle arrest in the G0/G1 phase, apoptosis, oxidative stress, and mitochondrial dysfunction in PC12 cells . Moreover, ropivacaine mesylate decreases the phosphorylated levels of STAT3 at Ser727 and downregulates the expression of the STAT3 upstream gene IL-6 .
Molecular Mechanism
Ropivacaine mesylate blocks the generation and conduction of nerve impulses, presumably by increasing the threshold for electrical excitation in the nerve, by slowing the propagation of the nerve impulse, and by reducing the rate of rise of the action potential . It undergoes extensive metabolism, primarily via CYP1A2-mediated aromatic hydroxylation to 3-OH-ropivacaine .
Temporal Effects in Laboratory Settings
Ropivacaine mesylate has been shown to have a bimodal profile in plasma concentration-time curves, indicating that it is slowly released from the Ropivacaine oil delivery depot (RODD) . The Tmax (time to reach maximum concentration) in the RODD groups was longer than that in the ropivacaine hydrochloride injection (RHI) group .
Dosage Effects in Animal Models
In animal models, the effects of ropivacaine mesylate vary with different dosages . For instance, a study found that a single-needle injection of RODD containing 24 mg of ropivacaine mesylate was optimal for three subjects, and the range of nerve block was 42.5±20.8 mm .
Metabolic Pathways
Ropivacaine mesylate is metabolized to 2’,6’-pipecoloxylidide (PPX), 3’-hydroxyropivacaine (3’-OH Rop), and 4’-hydroxyropivacaine (4’-OH Rop) by hepatic P450 . CYP3A4 is involved in producing PPX, and CYP1A2 is involved in the formation of 3’-OH Rop in human hepatic microsomes .
Transport and Distribution
Ropivacaine mesylate is administered via subcutaneous injection . It is slowly released from the Ropivacaine oil delivery depot (RODD), which is composed of 2% ropivacaine, 4% benzyl alcohol, 30% benzyl benzoate, and approximately 64% soybean oil .
Subcellular Localization
Given its role as a sodium channel blocker, it is likely to be localized in the cell membrane where it can interact with sodium channels .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Le Mésilate de Ropivacaïne est synthétisé par une série de réactions chimiques à partir de la 2,6-diméthylanilineLes conditions de réaction impliquent généralement l'utilisation de solvants organiques et de catalyseurs pour faciliter les réactions .
Méthodes de production industrielle
Dans les milieux industriels, la production du Mésilate de Ropivacaïne implique une synthèse chimique à grande échelle utilisant des réacteurs automatisés. Le processus comprend des étapes de purification telles que la cristallisation et la filtration pour garantir la pureté et la qualité du produit final .
Analyse Des Réactions Chimiques
Types de réactions
Le Mésilate de Ropivacaïne subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des métabolites hydroxylés.
Réduction : Les réactions de réduction peuvent conduire à la formation de produits désalkylés.
Substitution : Des réactions de substitution peuvent se produire au niveau du cycle aromatique, conduisant à différents dérivés.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium sont utilisés.
Substitution : Les conditions impliquent souvent l'utilisation d'agents halogénants et de catalyseurs.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent des métabolites hydroxylés et désalkylés, qui sont excrétés dans l'urine .
Applications de la recherche scientifique
Le Mésilate de Ropivacaïne a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisé comme composé modèle pour étudier le comportement des anesthésiques locaux.
Biologie : Investigated for its effects on nerve cells and pain pathways.
Médecine : Largement utilisé en milieu clinique pour l'anesthésie régionale et la gestion de la douleur.
Industrie : Employé dans le développement de formulations à libération prolongée pour des effets analgésiques prolongés
Mécanisme d'action
Le Mésilate de Ropivacaïne agit en bloquant la génération et la conduction des impulsions nerveuses. Il augmente le seuil d'excitation électrique dans le nerf, ralentit la propagation de l'impulsion nerveuse et réduit la vitesse d'augmentation du potentiel d'action. Ceci est obtenu en inhibant l'afflux d'ions sodium à travers les canaux sodium de la membrane cellulaire nerveuse .
Comparaison Avec Des Composés Similaires
Composés similaires
Bupivacaïne : Connu pour ses effets anesthésiques puissants mais sa cardiotoxicité plus élevée.
Lidocaïne : Largement utilisé mais a une durée d'action plus courte que le Mésilate de Ropivacaïne.
Mépivacaïne : Structure similaire mais propriétés pharmacocinétiques différentes .
Unicité
Le Mésilate de Ropivacaïne est unique en raison de sa cardiotoxicité réduite et de sa durée d'action plus longue. Il procure un soulagement efficace de la douleur avec un risque moindre d'effets indésirables, ce qui en fait un choix privilégié pour de nombreuses applications cliniques .
Activité Biologique
Ropivacaine mesylate is an amide-type local anesthetic that has gained prominence in clinical settings for its efficacy in pain management during surgical procedures and its potential for regional anesthesia. This article delves into the biological activity of ropivacaine mesylate, exploring its pharmacokinetics, mechanisms of action, therapeutic applications, and relevant case studies.
Absorption and Distribution
Ropivacaine mesylate exhibits a high bioavailability of approximately 87% to 98% when administered epidurally. It has a steady-state volume of distribution of about 41 ± 7 liters, indicating significant tissue binding and distribution capabilities . The compound is predominantly bound to plasma proteins (94%), primarily α1-acid glycoprotein, which influences its pharmacological activity and duration of action .
Metabolism
The metabolism of ropivacaine occurs mainly in the liver through the CYP1A2 enzyme, leading to various metabolites, including 3-OH-ropivacaine and N-dealkylated metabolites like PPX. These metabolites exhibit reduced pharmacological activity compared to the parent compound . The elimination half-life ranges from 1.6 to 6 hours depending on the route of administration .
Excretion
Approximately 86% of ropivacaine is excreted via the kidneys, with both unchanged drug and metabolites present in urine. This renal clearance is crucial for understanding dosing regimens, especially in patients with compromised renal function .
Ropivacaine acts primarily as a sodium channel blocker, inhibiting the influx of sodium ions during depolarization of neuronal membranes. This action prevents the propagation of action potentials along nerve fibers, thereby producing local anesthesia. Its selectivity for sensory fibers over motor fibers allows for effective pain relief with minimal motor blockade, making it advantageous in surgical settings .
Pain Management
Ropivacaine mesylate is extensively used for managing acute postoperative pain and chronic pain conditions. Its application in epidural anesthesia has been well-documented, demonstrating effective analgesia with a favorable safety profile compared to other local anesthetics like bupivacaine .
Case Studies
- Epidural Analgesia : A study involving rats demonstrated that epidural administration of ropivacaine mesylate significantly reduced mechanical allodynia and thermal hyperalgesia in neuropathic pain models. The biological half-effective duration was approximately 3 hours .
- Sustained Release Formulation : Research on a sustained release lipid formulation showed that it could prolong the analgesic effects of ropivacaine mesylate significantly compared to standard injections. In this study, higher doses resulted in longer durations of motor blockade and analgesia, indicating potential for improved clinical outcomes in pain management .
- Microneedle Delivery : Innovative approaches such as dissolving microneedles for intradermal delivery have been explored to enhance patient comfort and reduce systemic side effects associated with parenteral administration. This method showed promising results with over 60% drug delivery into skin layers without significant discomfort during administration .
Safety Profile
Ropivacaine mesylate is generally well-tolerated; however, adverse effects can occur if administered improperly or in excessive doses. Common side effects include central nervous system (CNS) toxicity (e.g., seizures) and cardiovascular effects (e.g., hypotension) due to systemic absorption . Notably, it has a lower incidence of cardiotoxicity compared to bupivacaine, making it a safer alternative for regional anesthesia .
Table: Comparison of Ropivacaine Mesylate with Other Local Anesthetics
Property | Ropivacaine Mesylate | Bupivacaine | Levobupivacaine |
---|---|---|---|
Cardiotoxicity | Low | High | Moderate |
Duration of Action | Moderate | Long | Moderate |
Protein Binding | 94% | 95% | 97% |
Bioavailability | 87-98% (epidural) | 75-85% (epidural) | 80-90% (epidural) |
Propriétés
IUPAC Name |
(2S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide;methanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O.CH4O3S/c1-4-11-19-12-6-5-10-15(19)17(20)18-16-13(2)8-7-9-14(16)3;1-5(2,3)4/h7-9,15H,4-6,10-12H2,1-3H3,(H,18,20);1H3,(H,2,3,4)/t15-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPTSIOMXZOPKAF-RSAXXLAASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1CCCC[C@H]1C(=O)NC2=C(C=CC=C2C)C.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
854056-07-8 | |
Record name | Ropivacaine mesylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0854056078 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ROPIVACAINE MESYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MJO2D2C5RI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.